molecular formula C7H7NO B13961185 4-Ethenyl-2(1H)-pyridinone CAS No. 395681-48-8

4-Ethenyl-2(1H)-pyridinone

Cat. No.: B13961185
CAS No.: 395681-48-8
M. Wt: 121.14 g/mol
InChI Key: HBMHMDPAZWCIDM-UHFFFAOYSA-N
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Description

4-Ethenyl-2(1H)-pyridinone is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2(1H)-pyridinone can be achieved through various methods. One common approach involves the reaction of 2-pyridone with acetylene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyridinones, aldehydes, carboxylic acids, and saturated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethenyl-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Ethenyl-2(1H)-pyridinone exerts its effects involves interactions with various molecular targets. The ethenyl group can participate in π-π interactions, while the pyridinone ring can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity, making it a versatile molecule in different applications.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2(1H)-quinolone: Similar in structure but with a hydroxyl group instead of an ethenyl group.

    2-Aminothiazole: Another heterocyclic compound with different functional groups and properties.

    4-Vinylguaiacol: Contains a vinyl group and a methoxyphenol moiety, showing different reactivity and applications.

Uniqueness

4-Ethenyl-2(1H)-pyridinone is unique due to its combination of the ethenyl group and the pyridinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

395681-48-8

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

4-ethenyl-1H-pyridin-2-one

InChI

InChI=1S/C7H7NO/c1-2-6-3-4-8-7(9)5-6/h2-5H,1H2,(H,8,9)

InChI Key

HBMHMDPAZWCIDM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=O)NC=C1

Origin of Product

United States

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